

A Technical Guide to BDP R6G Azide: Structure, Properties, and Applications in Bioconjugation

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Compound of Interest

Compound Name: BDP R6G azide

Cat. No.: B13724063

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BDP R6G azide**, a fluorescent probe widely utilized in biological research and drug development. It details the chemical structure, spectral properties, and key applications of this versatile molecule, with a focus on its use in bioorthogonal "click chemistry" for the labeling and detection of biomolecules.

Core Chemical and Physical Properties

BDP R6G azide is a bright, photostable fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its spectral characteristics are similar to those of Rhodamine 6G (R6G), making it a suitable alternative for various fluorescence-based assays.^{[1][2]} The key feature of this molecule is the terminal azide group, which allows for its covalent attachment to alkyne-modified biomolecules via click chemistry.^{[2][3]}

The fundamental structure of **BDP R6G azide** is based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core.^[2] This core structure is responsible for its high fluorescence quantum yield and sharp emission peak.

Chemical Structure:

- IUPAC Name: 3-(3-(4,4-Difluoro-5-phenyl-3a,4a-diaza-4-bora-s-indacen-3-yl)propionylamino)propylazide^[3]

- Molecular Formula: $C_{21}H_{21}BF_2N_6O$ [\[3\]](#)
- CAS Number: 2183473-23-4[\[3\]](#)

Quantitative Data Summary

The photophysical properties of **BDP R6G azide** make it an excellent choice for fluorescence microscopy, flow cytometry, and other detection methods.

Property	Value	Reference
Molecular Weight	422.24 g/mol	[3]
Excitation Maximum (λ_{ex})	530 nm	[3] [4]
Emission Maximum (λ_{em})	548 nm	[3] [4]
Fluorescence Quantum Yield (Φ)	0.96	[3]
Appearance	Dark colored solid	[3]
Solubility	Good in DMF, DMSO, DCM	[3]

Experimental Protocols: Application in Click Chemistry

BDP R6G azide is a key reagent for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. The azide group of **BDP R6G azide** reacts with a terminal alkyne or a strained cyclooctyne to form a stable triazole linkage. This enables the precise labeling of proteins, nucleic acids, lipids, and other biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.

There are two primary forms of azide-alkyne click chemistry where **BDP R6G azide** is employed: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

CuAAC is a highly efficient reaction but requires a copper(I) catalyst, which can be toxic to living cells. Therefore, this method is primarily used for in vitro labeling of purified biomolecules or in fixed cells.

Materials:

- Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **BDP R6G azide**
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
- Dimethyl sulfoxide (DMSO)
- Deionized water

Procedure:

- Prepare Stock Solutions:
 - Dissolve **BDP R6G azide** in DMSO to a final concentration of 10 mM.
 - Prepare a 100 mM stock solution of CuSO_4 in deionized water.
 - Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
 - Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.

- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified biomolecule with the **BDP R6G azide** stock solution. The final concentration of the azide should be in excess (typically 2-10 fold) of the alkyne.
 - Add the THPTA or TBTA ligand to the reaction mixture. The final concentration should be equivalent to or slightly higher than the copper concentration.
 - Add the CuSO₄ solution to the reaction mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized depending on the specific biomolecule and reaction conditions.
- Purification:
 - Remove the unreacted **BDP R6G azide** and copper catalyst using an appropriate method for your biomolecule, such as size exclusion chromatography, dialysis, or precipitation.
- Analysis:
 - Confirm the successful labeling of the biomolecule by measuring its fluorescence at the appropriate excitation and emission wavelengths (Ex/Em: 530/548 nm).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

SPAAC is a copper-free click chemistry reaction that is ideal for labeling biomolecules in living cells and whole organisms due to its biocompatibility. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with azides.

Materials:

- Cells or organism metabolically labeled with an azide-containing substrate (e.g., an azido sugar).
- **BDP R6G azide**.
- A strained alkyne-modified molecule (e.g., DBCO-NHS ester to label a protein).
- Phosphate-buffered saline (PBS) or cell culture medium.
- DMSO.

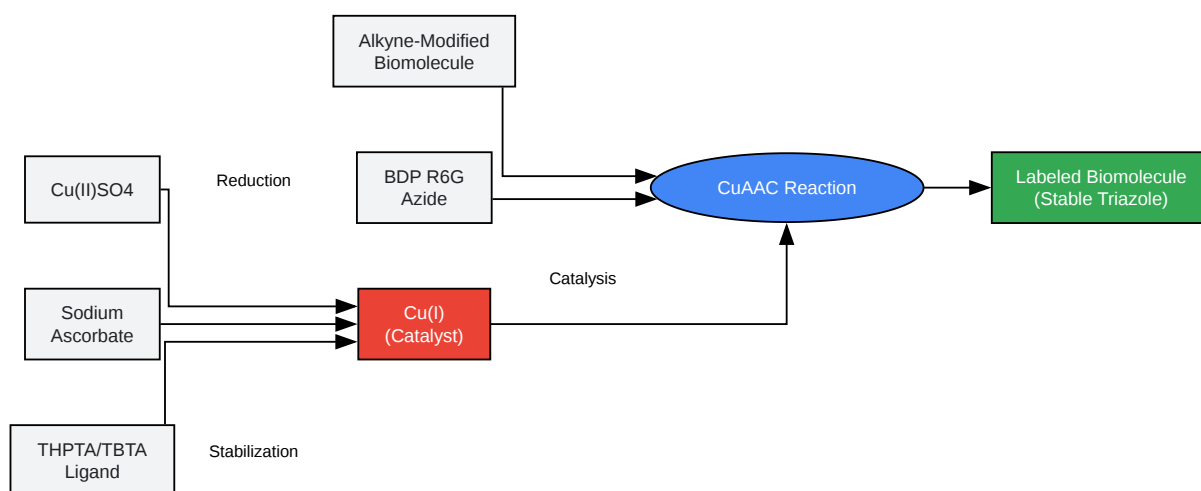
Procedure:

- Metabolic Labeling (if applicable):
 - Incubate cells or feed an organism with a metabolic precursor containing an azide group (e.g., an azido sugar to label glycoproteins). This will incorporate the azide into the biomolecules of interest.
- Preparation of Labeling Solution:
 - Dissolve the strained alkyne-modified molecule (e.g., DBCO-protein) and **BDP R6G azide** in a biocompatible solvent like DMSO to prepare stock solutions.
 - Dilute the **BDP R6G azide** stock solution in a suitable buffer (e.g., PBS or cell culture medium) to the desired final concentration (typically in the low micromolar range).
- Labeling Reaction:
 - For in vitro labeling of a purified alkyne-modified biomolecule, simply mix it with the **BDP R6G azide** solution and incubate.
 - For labeling in living cells, wash the azide-labeled cells with PBS and then incubate them with the **BDP R6G azide** labeling solution at 37°C for 30-60 minutes, protected from light.
- Washing:

- After incubation, wash the cells several times with PBS to remove any unreacted **BDP R6G azide**.
- Imaging and Analysis:
 - The labeled cells can now be visualized using fluorescence microscopy at the appropriate filter settings for BDP R6G.

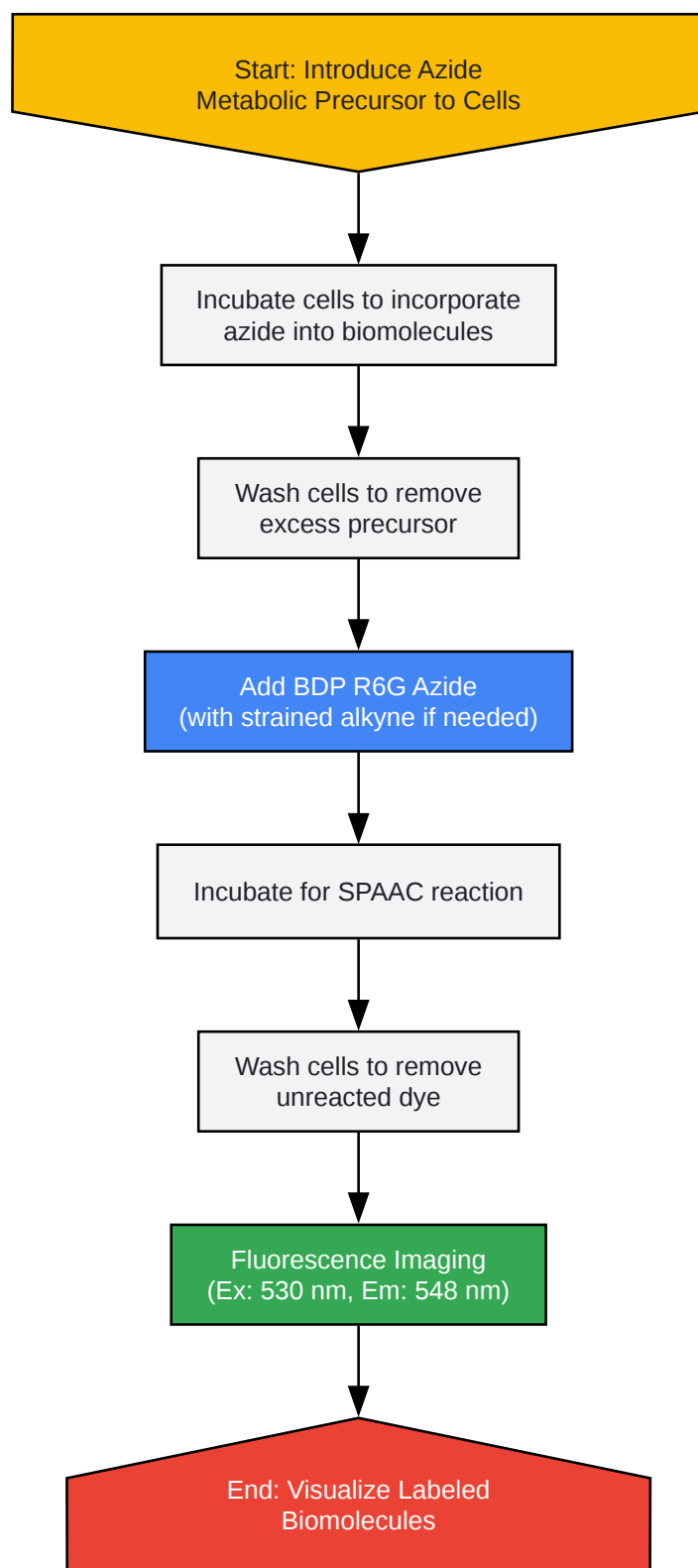
Visualizations

The following diagrams illustrate the core concepts and workflows associated with the use of **BDP R6G azide**.



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) signaling pathway.



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